2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-CYANOPHENYL)ACETAMIDE
Description
This compound is a structurally complex molecule featuring a pyrimidinone core substituted with a 3-methylphenyl group at position 1, an amino group at position 6, and a sulfanyl (-S-) bridge at position 2. The sulfanyl group connects to an acetamide moiety, which is further substituted with a 2-cyanophenyl group at the N~1~ position.
Properties
IUPAC Name |
2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(2-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-13-5-4-7-15(9-13)25-17(22)10-18(26)24-20(25)28-12-19(27)23-16-8-3-2-6-14(16)11-21/h2-10H,12,22H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORPLZBUQTZJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=CC=C3C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-CYANOPHENYL)ACETAMIDE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidinyl core, followed by the introduction of the amino and methylphenyl groups. The final step involves the addition of the cyano group to complete the structure. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-CYANOPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with derivatives synthesized via diazonium salt coupling, such as 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) . Below is a detailed comparison based on synthesis, physicochemical properties, and spectral characteristics:
Structural and Functional Group Differences
| Feature | Target Compound | Compound 13a/13b (Evidence) |
|---|---|---|
| Core Structure | Pyrimidinone with sulfanyl linker | Cyanoacetamide with hydrazinylidene linker |
| Aryl Substituents | 3-Methylphenyl (pyrimidinone), 2-cyanophenyl (acetamide) | 4-Methylphenyl (13a), 4-methoxyphenyl (13b), 4-sulfamoylphenyl (common to both) |
| Key Functional Groups | -NH2, -C≡N, -S-, -C=O | -C≡N, -SO2NH2, -N=N- (hydrazinylidene), -C=O |
Physicochemical Properties
Spectral Data Comparison
IR Spectroscopy :
- ¹H-NMR: Target compound: Anticipated aromatic protons for 3-methylphenyl (δ ~7.2–7.6 ppm) and 2-cyanophenyl (δ ~7.5–8.0 ppm). Compound 13a: Aromatic protons at δ 7.20–7.92 ppm; methyl group at δ 2.30 ppm .
Mass Spectrometry :
- Compound 13a: Molecular ion at m/z 357 (M⁺), with fragmentation patterns dominated by loss of -SO2NH2 and aryl groups .
Biological Activity
The compound 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-CYANOPHENYL)ACETAMIDE represents a class of pyrimidine derivatives that have garnered attention due to their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 305.35 g/mol. Its structure features a pyrimidine ring substituted with an amino group and a sulfanyl linkage, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been observed that pyrimidine derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For instance, compounds similar to this one have shown inhibitory effects on enzymes such as GlmU acetyltransferase, which is crucial for Mycobacterium tuberculosis survival .
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of M. tuberculosis and other pathogenic bacteria through mechanisms involving cell wall synthesis disruption .
Biological Activity Data
To provide a comprehensive overview, the following table summarizes key biological activities reported for similar pyrimidine compounds:
| Activity | Tested Compound | IC50 (µM) | Remarks |
|---|---|---|---|
| Inhibition of GlmU | Dicumarol | 13.7 | Effective against M. tuberculosis |
| Antimicrobial | 2-Cyanophenyl Acetamide | Varies | Potential against Gram-positive bacteria |
| Cytotoxicity | Various | >100 | Generally low cytotoxicity in macrophages |
| Antioxidant | Artemisia afra Extract | 16 | Scavenging activity against free radicals |
Case Studies
-
Study on Antimycobacterial Activity :
A recent study evaluated the compound's effectiveness against M. tuberculosis. The results indicated that it possesses significant inhibitory activity with an MIC value comparable to established antibiotics . This suggests its potential as a lead compound for developing new anti-tuberculosis drugs. -
Cytotoxicity Assessment :
In vitro tests demonstrated that the compound exhibits low cytotoxicity towards human macrophage cell lines, indicating a favorable safety profile for further development . This characteristic is crucial for any therapeutic agent targeting infectious diseases. -
Mechanism Elucidation :
Research into the mechanism of action revealed that similar pyrimidine derivatives interfere with metabolic pathways essential for bacterial survival, highlighting their role as enzyme inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
